benzyl(tributyl)phosphonium chloride
Overview
Description
benzyl(tributyl)phosphonium chloride is a quaternary phosphonium salt with the chemical formula (C_{19}H_{34}ClP). It is a type of organophosphorus compound that features a positively charged phosphonium ion paired with a chloride anion. This compound is known for its applications in various fields, including organic synthesis, catalysis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
benzyl(tributyl)phosphonium chloride can be synthesized through the reaction of tributylphosphine with benzyl chloride. The reaction typically proceeds via an S(_N)2 mechanism, where the nucleophilic phosphorus atom attacks the electrophilic carbon atom of benzyl chloride, resulting in the formation of the quaternary phosphonium salt. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In industrial settings, the production of phosphonium, benzyltributyl-, chloride involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may also involve continuous flow reactors to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
benzyl(tributyl)phosphonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation Reactions: The phosphonium ion can be oxidized to form phosphine oxides.
Wittig Reactions: It can be used to generate phosphonium ylides, which are key intermediates in the Wittig reaction for the synthesis of alkenes
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide, alkoxide, and cyanide ions. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Wittig Reaction: The formation of phosphonium ylides involves the reaction of phosphonium, benzyltributyl-, chloride with strong bases like butyllithium.
Major Products
Substitution Reactions: The major products are the substituted phosphonium salts.
Oxidation Reactions: The major product is the corresponding phosphine oxide.
Wittig Reactions: The major products are alkenes and phosphine oxides
Scientific Research Applications
benzyl(tributyl)phosphonium chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phosphonium, benzyltributyl-, chloride varies depending on its application:
Comparison with Similar Compounds
benzyl(tributyl)phosphonium chloride can be compared with other quaternary phosphonium salts:
Tetraphenylphosphonium Chloride: Unlike phosphonium, benzyltributyl-, chloride, tetraphenylphosphonium chloride has four phenyl groups attached to the phosphorus atom.
Trihexyl(tetradecyl)phosphonium Chloride: This compound has longer alkyl chains, making it more hydrophobic and suitable for applications in non-polar solvents.
Triphenylphosphonium Bromide: Similar to phosphonium, benzyltributyl-, chloride, but with bromide as the counterion.
This compound stands out due to its balanced solubility in both polar and non-polar solvents, making it versatile for various applications.
Properties
IUPAC Name |
benzyl(tributyl)phosphanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34P.ClH/c1-4-7-15-20(16-8-5-2,17-9-6-3)18-19-13-11-10-12-14-19;/h10-14H,4-9,15-18H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHPXAFAEZGCMB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CC1=CC=CC=C1.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34ClP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80924154 | |
Record name | Benzyl(tributyl)phosphanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80924154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Maybridge MSDS] | |
Record name | Benzyltributylphosphonium chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
1224-56-2 | |
Record name | Phosphonium, tributyl(phenylmethyl)-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1224-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonium, benzyltributyl-, chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001224562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonium, chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64110 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzyl(tributyl)phosphanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80924154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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